12-hydroxy-13-(2-methylallyl)-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one
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Overview
Description
12-hydroxy-13-(2-methylallyl)-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one is a complex organic compound belonging to the class of fused heterocyclic compounds. These compounds are characterized by the presence of multiple fused rings containing heteroatoms such as nitrogen. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-hydroxy-13-(2-methylallyl)-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of an amino-substituted ketone with a carbonyl compound under acidic or basic conditions . Another method is the Skraup synthesis, which uses aniline derivatives and glycerol in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
12-hydroxy-13-(2-methylallyl)-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include quinones, reduced derivatives, and various substituted analogs depending on the specific reagents and conditions used .
Scientific Research Applications
12-hydroxy-13-(2-methylallyl)-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 12-hydroxy-13-(2-methylallyl)-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death . It may also inhibit specific enzymes involved in cellular metabolism, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Canthin-6-one: A structurally related compound with similar biological activities.
1,5-Naphthyridines: A class of compounds with a similar fused ring system and diverse biological activities.
Benzo[b]naphthyridines: Another related class of compounds with significant medicinal chemistry applications.
Uniqueness
12-hydroxy-13-(2-methylallyl)-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one is unique due to its specific substitution pattern and the presence of both hydroxy and methylallyl groups. These structural features contribute to its distinct chemical reactivity and biological properties, setting it apart from other similar compounds .
Properties
IUPAC Name |
5-hydroxy-6-(2-methylprop-2-enyl)-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-19-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c1-12(2)11-16-18(25)8-7-17-19(16)15-9-10-23-20-13-5-3-4-6-14(13)22(26)24(17)21(15)20/h3-10,25H,1,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWYFJUNGMFGGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=C(C=CC2=C1C3=C4N2C(=O)C5=CC=CC=C5C4=NC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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